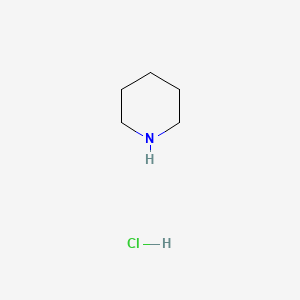

Hexahydropyridine hydrochloride

描述

属性

CAS 编号 |

6091-44-7 |

|---|---|

分子式 |

C5H12ClN |

分子量 |

121.61 g/mol |

IUPAC 名称 |

piperidin-1-ium chloride |

InChI |

InChI=1S/C5H11N.ClH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H |

InChI 键 |

VEIWYFRREFUNRC-UHFFFAOYSA-N |

规范 SMILES |

C1CCNCC1.Cl |

其他CAS编号 |

6091-44-7 |

Pictograms |

Acute Toxic |

产品来源 |

United States |

Chemical Synthesis and Derivatization Strategies for Piperidine Hydrochloride and Its Analogs

3 Functionalization and Cleavage-Based Syntheses

Beyond the direct construction of the piperidine (B6355638) ring, strategies involving the functionalization of a pre-existing ring or the cleavage of C-C or C-N bonds in larger or more complex structures offer alternative synthetic entries.

The direct functionalization of the piperidine ring can be achieved through rhodium-catalyzed C-H insertion reactions. acs.org The site-selectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. acs.org For example, C-2 functionalization can be achieved with specific rhodium catalysts and either a Boc or a brosyl protecting group. acs.org

Cleavage-based strategies offer non-traditional approaches to piperidine synthesis. For instance, the synthesis of 1-acyloxy-2,2,6,6-tetramethylpiperidines has been developed through a copper-catalyzed C-C bond cleavage of cyclic or acyclic ketones in the presence of TEMPO. diva-portal.org In a different approach, the enzymatic C-C bond cleavage in a piperidine ring of an alkaloid scaffold, resembling an oxidative retro-aza-Prins reaction, has been discovered. nih.govchinesechemsoc.org This process is initiated by hydrogen abstraction and leads to ring opening. nih.govchinesechemsoc.org Furthermore, C-N bond cleavage has also been utilized, for example in the synthesis of piperazine (B1678402) derivatives from DABCO, which could be conceptually applied to piperidine synthesis. thieme-connect.com A transition-metal-free nitrogenation of tertiary amides involving both C-C and C-N bond cleavage has also been reported for the synthesis of nitriles, demonstrating the potential of cleavage strategies in complex transformations.

Functionalization and Cleavage-Based Syntheses

C-H and C-C Bond Functionalization in Piperidine Synthesis

The direct functionalization of carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds represents a powerful and efficient strategy for the synthesis and diversification of the piperidine scaffold. These methods offer atom and step economy by avoiding the need for pre-functionalized starting materials.

Recent advancements have focused on the development of catalytic systems that enable the selective activation of otherwise inert C-H bonds. For instance, a copper-catalyzed enantioselective δ-C-H cyanation of acyclic amines has been developed to produce chiral piperidines. nih.gov This method utilizes a chiral copper catalyst to intercept an N-centered radical relay, leading to the formation of enantioenriched δ-amino nitriles which can be subsequently cyclized to form chiral piperidines. nih.gov The process demonstrates high enantioselectivity and provides a novel (5+1) synthetic approach to this important heterocyclic core. nih.gov

Another innovative approach involves a sequential C-H and C-C bond functionalization strategy. researchgate.net This begins with the conversion of amines to α-ketoamide derivatives. researchgate.net These intermediates can then undergo further transformations, such as palladium-catalyzed α-arylation, to introduce substituents at the α-position of the piperidine ring. researchgate.net This method has been successfully applied to the synthesis of various functionalized piperidines. researchgate.net

Furthermore, visible-light-induced, iodine-catalyzed Csp3–H amination has been shown to selectively produce piperidines. acs.org This reaction proceeds through a radical C–H functionalization and an iodine-catalyzed C–N bond formation, effectively altering the typical preference for pyrrolidine (B122466) synthesis seen in Hofmann-Löffler-type reactions. acs.org

The table below summarizes key aspects of different C-H and C-C bond functionalization strategies for piperidine synthesis.

| Strategy | Catalyst/Reagent | Key Intermediate | Product | Key Features |

| Enantioselective δ-C-H Cyanation | Chiral Copper Catalyst | Enantioenriched δ-amino nitrile | Chiral Piperidine | High enantioselectivity, (5+1) synthetic disconnection. nih.gov |

| Sequential C-H and C-C Functionalization | Palladium Catalyst | α-Ketoamide derivative | α-Arylated Piperidine | Step-economic, allows for diversification. researchgate.netresearchgate.net |

| Visible-Light-Induced Csp3–H Amination | Iodine Catalyst | N-centered radical | Piperidine | Selectivity for piperidine over pyrrolidine. acs.org |

Norrish-Yang Type II Reaction Inspirations in Piperidine Synthesis

The Norrish-Yang Type II reaction, a photochemical intramolecular γ-hydrogen abstraction by an excited carbonyl group, has inspired novel synthetic routes toward functionalized piperidines. chemicalbook.comwikipedia.org This strategy often involves the generation of a 1,4-biradical intermediate which can then undergo cyclization to form a cyclobutanol (B46151) or fragmentation. wikipedia.org

In the context of piperidine synthesis, this concept has been adapted to achieve C-H functionalization. For example, α-ketoamides derived from piperidine can undergo a Norrish-Yang type reaction under visible light to generate α-hydroxy-β-lactams. researchgate.netchemicalbook.com These lactams serve as stable intermediates that can be subsequently activated for various transformations.

A key development in this area is the selective cleavage of the C(sp2)-C(sp3) bond in these α-hydroxy-β-lactams using a rhodium complex. chemicalbook.com This cleavage generates an α-acyl intermediate which can participate in sequential reactions to form N-fused bicyclic structures, including indolizidines. chemicalbook.com Computational studies have been employed to understand the positional selectivity of this C-C bond cleavage. chemicalbook.com

This methodology provides a unique approach to the α-functionalization of piperidines by transforming an initial C-H activation into a versatile synthetic handle. The table below outlines the key steps inspired by the Norrish-Yang reaction for piperidine functionalization.

| Step | Reaction Type | Starting Material | Intermediate | Key Transformation |

| 1 | Photochemical C-H Functionalization (Norrish-Yang Type II inspired) | α-Ketoamide derivative of piperidine | α-Hydroxy-β-lactam | Formation of a stable, isolable intermediate under visible light. researchgate.netchemicalbook.com |

| 2 | C-C Bond Cleavage | α-Hydroxy-β-lactam | α-Acyl intermediate | Selective cleavage using a Rh-complex to generate a reactive intermediate. chemicalbook.com |

| 3 | Cyclization/Functionalization | α-Acyl intermediate | N-fused bicycles (e.g., indolizidines) | Intramolecular reactions to build complex heterocyclic systems. chemicalbook.com |

The application of Norrish-Yang type reactions in the total synthesis of natural products highlights the synthetic utility of this photochemical transformation. nih.gov

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade reaction sequences have emerged as highly efficient and atom-economical strategies for the synthesis of complex, highly substituted piperidine analogs. ajchem-a.com These reactions allow for the formation of multiple chemical bonds in a single synthetic operation from three or more starting materials, thereby reducing the number of purification steps and saving time and resources. rsc.org

A notable example is the one-pot, pseudo five-component reaction for the synthesis of highly functionalized piperidines. This reaction utilizes aromatic aldehydes, ammonium (B1175870) acetate (B1210297), substituted β-nitrostyrenes, and Meldrum's acid to generate structurally diverse piperidine derivatives. acs.org Similarly, a one-step, five-component cyclization cascade reaction involving aldehydes, cyano-containing C-H acids, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ammonium acetate has been reported for the stereoselective construction of 2-hydroxy-2-trifluoromethylpiperidine analogs with multiple stereogenic centers. ajchem-a.com

Cascade reactions, where a series of intramolecular transformations occur sequentially without the need for isolating intermediates, have also been instrumental in piperidine synthesis. For instance, a nitro-Mannich/lactamization cascade reaction has been utilized for the enantio- and diastereoselective synthesis of (3S,4R)-Paroxetine. researchgate.net More recently, a photocatalytic defluorinative multi-component cascade reaction of trifluoromethylarenes has been developed, tolerating a wide range of piperidine derivatives as nucleophiles and yielding products in moderate to excellent yields. acs.org

The following table summarizes selected multi-component and cascade reactions for the synthesis of piperidine derivatives.

| Reaction Type | Key Reactants | Product | Key Features |

| Pseudo Five-Component Reaction | Aromatic aldehydes, ammonium acetate, β-nitrostyrenes, Meldrum's acid | Highly functionalized piperidines with a Meldrum's acid moiety | Diversity-oriented synthesis, generation of pharmacologically significant compounds. acs.org |

| Five-Component Cyclization Cascade | Aldehydes, cyano-containing C-H acids, ethyl 4,4,4-trifluoro-3-oxobutanoate, ammonium acetate | 2-Hydroxy-2-trifluoromethylpiperidine analogs | Highly stereoselective, construction of multiple stereogenic centers. ajchem-a.com |

| Nitro-Mannich/Lactamization Cascade | Nitroalkane, imine | (3S,4R)-Paroxetine | Enantio- and diastereoselective, versatile for target-oriented synthesis. researchgate.net |

| Defluorinative Multi-Component Cascade | Trifluoromethylarenes, dienes, piperidine nucleophiles | C4-linked piperidine derivatives | Mild reaction conditions, broad substrate scope, excellent functional group compatibility. acs.org |

Continuous Flow Synthesis Techniques for Piperidine Hydrochloride Precursors

Continuous flow chemistry has emerged as a powerful technology for the synthesis of piperidine precursors, offering significant advantages over traditional batch processing, including enhanced safety, improved scalability, higher yields, and greater selectivity. organic-chemistry.orgacs.orgmtroyal.ca This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more efficient and reproducible synthetic outcomes.

A notable application of continuous flow synthesis is the rapid and highly diastereoselective synthesis of α-chiral piperidines. organic-chemistry.orgacs.org This process involves the reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents, affording a variety of enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes. organic-chemistry.org The scalability of this flow protocol has been demonstrated, highlighting its utility in the efficient synthesis of drug precursors. acs.org

Electrosynthesis in a flow microreactor presents another innovative and green approach to piperidine synthesis. nih.govbeilstein-journals.org The electroreductive cyclization of imines with terminal dihaloalkanes in a flow system allows for the efficient construction of the piperidine ring. nih.gov The large specific surface area of the microreactor facilitates the reduction of the substrate imine on the cathode, leading to good yields of the desired piperidine derivatives. beilstein-journals.org This method avoids the use of expensive and toxic reagents often required in conventional methods. nih.gov

The table below highlights key features of continuous flow techniques used in the synthesis of piperidine precursors.

| Flow Technique | Key Reagents | Product | Advantages |

| Diastereoselective Flow Protocol | N-(tert-butylsulfinyl)-bromoimine, Grignard reagents | α-Chiral Piperidines | Rapid reaction times (minutes), high yields (>80%), excellent diastereoselectivity (>90:10 dr), scalability. organic-chemistry.orgacs.org |

| Electroreductive Cyclization in Flow Microreactor | Imine, terminal dihaloalkanes | Piperidine Derivatives | Green and efficient, avoids toxic/expensive reagents, higher yields than batch reactions, preparative scale synthesis. nih.govbeilstein-journals.org |

Microwave-Assisted Synthesis of Piperidine Derivatives

Microwave-assisted synthesis has become a valuable tool in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of piperidine derivatives. researchgate.netd-nb.info This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to dramatically reduced reaction times, often from hours to minutes, and frequently resulting in higher product yields and purities. rsc.org

This methodology has been successfully applied to a variety of reactions for constructing and functionalizing the piperidine ring. For instance, a library of quinoline (B57606) thiosemicarbazones containing a piperidine moiety was synthesized via microwave-assisted condensation, achieving excellent yields. mdpi.comnih.gov In another study, the synthesis of spiro indanone pyrrolidine/piperidine fused nitrochromene derivatives was facilitated by microwave irradiation. researchgate.net

Comparative studies have consistently demonstrated the superiority of microwave-assisted methods over conventional heating. For the synthesis of s-triazine derivatives incorporating piperidine moieties, the microwave approach led to a 90-95% reduction in reaction time and an increase in yield. d-nb.info Similarly, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was accomplished in just 33–90 seconds with an 82% yield under microwave irradiation, whereas the conventional method required several hours. rsc.org

The table below summarizes the benefits of microwave-assisted synthesis for piperidine derivatives based on reported research findings.

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Synthesis of s-triazine derivatives | Hours | Minutes | Increased |

| Synthesis of N-substituted propenamide derivatives | Several hours | 33-90 seconds | 82% yield |

| Synthesis of quinoline thiosemicarbazones | Not specified | Not specified | Excellent yields |

| Synthesis of thioether derivatives with 1,2,4-triazole (B32235) moieties | Not specified | 15 minutes | 81% yield |

| Synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | 27 hours | 30 minutes | Up to 96% yield |

Formation of the Hydrochloride Salt

The conversion of the basic piperidine nitrogen to its hydrochloride salt is a common and crucial step in the final stages of synthesis and purification. This transformation is primarily performed to enhance the compound's aqueous solubility and improve its stability for storage and handling. smolecule.comontosight.aiontosight.ai

Acidic Treatment for Enhanced Solubility and Stability

The formation of piperidine hydrochloride is achieved through a straightforward acid-base reaction where the piperidine derivative is treated with hydrochloric acid. smolecule.comgoogle.com This protonation of the nitrogen atom results in the formation of a salt, which is generally a crystalline solid with improved physical properties compared to the free base. nih.gov

The increased solubility of the hydrochloride salt in aqueous media is a significant advantage, particularly for biological and pharmaceutical applications. smolecule.comscbt.com For instance, the hydrochloride salt of a preclinical candidate, IIIM-290, which contains a piperidine moiety, demonstrated an enhanced in vitro dissolution profile and improved plasma exposure in pharmacokinetic studies. nih.gov

Furthermore, the hydrochloride salt form often exhibits greater stability, making it less susceptible to degradation over time. This is beneficial for long-term storage and formulation development. The formation of the salt can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, where a downfield shift in the signals of the protons and carbons near the nitrogen atom is observed upon protonation. nih.gov

The table below summarizes the key benefits of converting piperidine derivatives to their hydrochloride salts.

| Property | Free Base Form | Hydrochloride Salt Form | Reason for Improvement |

| Aqueous Solubility | Often low | Significantly higher | The ionic nature of the salt allows for better interaction with polar water molecules. smolecule.comscbt.com |

| Stability | Can be less stable, potentially liquid or oily | Generally more stable, often a crystalline solid | The salt form reduces the reactivity of the basic nitrogen and provides a more stable crystalline lattice. ontosight.aiontosight.ai |

| Handling | Can be difficult to handle if not solid | Easier to weigh and handle as a solid | Crystalline solids have well-defined physical properties. |

| Purification | May require chromatography | Can often be purified by recrystallization | The formation of a crystalline salt can facilitate the removal of impurities. google.com |

Mechanism of Hydrochloride Salt Formation

The formation of piperidine hydrochloride is a classic acid-base reaction. It involves the protonation of the basic nitrogen atom within the piperidine ring by hydrochloric acid (HCl). In this reaction, the lone pair of electrons on the nitrogen atom of piperidine acts as a Lewis base, accepting a proton (H+) from hydrochloric acid, which acts as a Brønsted-Lowry acid.

The mechanism proceeds as follows:

The piperidine molecule, with its secondary amine group, is a base.

Hydrochloric acid is a strong acid that readily donates a proton.

The nitrogen atom of the piperidine ring attacks the hydrogen atom of the HCl molecule.

The H-Cl bond breaks, and the chloride ion (Cl-) is formed.

The nitrogen atom becomes positively charged as it forms a new bond with the hydrogen, creating the piperidinium (B107235) cation.

The positively charged piperidinium cation and the negatively charged chloride anion are held together by an ionic bond, forming the salt, piperidine hydrochloride.

This salt formation is a common strategy in medicinal chemistry to improve the solubility and stability of amine-containing compounds. The resulting hydrochloride salt is typically a crystalline solid that is more soluble in polar solvents, such as water, compared to its free base form. scbt.com

Synthesis of Specific Piperidine Hydrochloride Derivatives

A common method for the synthesis of N-amino piperidine hydrochloride involves a two-step process starting from piperidine. patsnap.comgoogle.com The first step is the nitrosation of piperidine to form N-nitrosopiperidine, followed by the reduction of the nitroso group and subsequent treatment with hydrochloric acid to yield the final product. google.com

The process begins with dissolving piperidine in water and cooling it in an ice bath. patsnap.com Concentrated hydrochloric acid is added slowly, followed by an organic solvent. patsnap.com A solution of sodium nitrite (B80452) in water is then added dropwise to the reaction mixture, leading to the formation of N-nitrosopiperidine. patsnap.comgoogle.com After the reaction is complete, the N-nitrosopiperidine intermediate is reduced. google.com A common reducing agent used for this step is lithium aluminum hydride (LiAlH4) in a solvent like ether or anhydrous tetrahydrofuran. google.com The reduction is typically carried out overnight at room temperature. google.com Finally, the reaction is quenched, and the addition of dilute hydrochloric acid results in the formation of N-amino piperidine hydrochloride as a solid, which can be purified by recrystallization. google.com

Table 1: Synthesis of N-Amino Piperidine Hydrochloride

| Step | Description | Reactants/Reagents | Conditions | Product |

| 1 | Nitrosation | Piperidine, Sodium Nitrite, Hydrochloric Acid | Ice bath, then room temperature | N-Nitrosopiperidine |

| 2 | Reduction & Salt Formation | N-Nitrosopiperidine, Lithium Aluminum Hydride, Hydrochloric Acid | Room temperature, then acidification | N-Amino Piperidine Hydrochloride |

The synthesis of (R)-3-Ethyl Piperidine Hydrochloride is a multi-step process designed to achieve high optical purity. google.com A reported method starts with 3-pyridineacetic acid hydrochloride and proceeds through five main steps to yield the target compound with an optical purity exceeding 99%. google.com

The synthetic route is as follows:

Esterification: The starting material, 3-pyridineacetic acid hydrochloride, is first converted to its corresponding ester.

Quaternary Ammonium Salt Synthesis: The ester is then transformed into a quaternary ammonium salt.

Reduction: The pyridine (B92270) ring is reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This step converts the pyridine ring into a piperidine ring. google.com

Chiral Resolution: The racemic mixture of the 3-ethyl piperidine derivative is resolved using L-(+)-mandelic acid. google.com This step, known as splitting, separates the desired (R)-enantiomer from the (S)-enantiomer.

Hydrochloride Synthesis: The final step involves treating the isolated (R)-3-ethyl piperidine with hydrochloric acid to form the stable hydrochloride salt. google.com

This method is noted for its high selectivity and yield, providing an economically viable route suitable for larger-scale production. google.com

Table 2: Synthesis of (R)-3-Ethyl Piperidine Hydrochloride

| Step | Description | Key Reagents/Catalysts | Purpose |

| 1 | Esterification | Alcohol (e.g., Ethanol), Acid Catalyst | Convert carboxylic acid to ester |

| 2 | Quaternary Ammonium Salt Formation | Alkyl Halide | Activate the pyridine ring |

| 3 | Reduction | Pd/C, H₂ | Reduce pyridine to piperidine |

| 4 | Chiral Resolution (Splitting) | L-(+)-Mandelic Acid | Separate (R) and (S) enantiomers |

| 5 | Hydrochloride Salt Formation | Hydrochloric Acid (HCl) | Form the final stable salt |

The synthesis of functionalized piperidine hydrochloride building blocks is crucial for drug discovery and development, as the piperidine ring is a prevalent scaffold in pharmaceuticals. researchgate.netmdpi.com These building blocks are piperidine derivatives that contain one or more reactive functional groups, allowing for further chemical modification. nih.gov The synthesis often concludes with the formation of the hydrochloride salt to improve handling and solubility. scbt.com

Several strategies exist for creating these building blocks:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis to create highly substituted piperidines. researchgate.net For example, a reaction between a 1,3-dicarbonyl compound, an aromatic aldehyde, and an amine can efficiently produce a functionalized piperidine scaffold. researchgate.net

Stepwise Functionalization and Cyclization: This approach involves building the piperidine ring from a linear precursor through cyclization reactions. mdpi.com For instance, N-protected piperidone can be used as a starting material, undergoing a series of reactions including reduction, substitution, and cycloaddition to introduce various functional groups. researchgate.net The final deprotection and N-functionalization steps yield the desired derivative, which is then converted to its hydrochloride salt. researchgate.netnih.gov

Modification of Pre-existing Rings: Another method involves modifying a commercially available piperidine derivative. For example, the synthesis of spiro[indene-1,4'-piperidine] (B1354460) hydrochloride involves the pyrolytic cyclization of a precursor to form the spiro system, followed by hydrogenation and subsequent treatment with HCl gas to precipitate the hydrochloride salt.

These methods provide access to a diverse range of piperidine building blocks, such as (R)-3-aminopiperidine hydrochloride, a key intermediate for certain diabetes medications, or N-Boc-4-aminopiperidine hydrochloride, which is used as a catalyst and intermediate in organic synthesis. patsnap.comchembk.combeilstein-journals.org

Table 3: Examples of Functionalized Piperidine Hydrochloride Synthesis

| Building Block | Starting Materials (Example) | Key Synthetic Steps (Example) | Final Step |

| N-Boc-4-aminopiperidine hydrochloride | 1-tert-butoxycarbonyl-4-aminopiperidine | Reaction of the free base with HCl | Salt Formation |

| (R)-3-aminopiperidine hydrochloride | Racemic 3-piperidine amide, D-mandelic acid | Chiral resolution, Hofmann rearrangement, hydrolysis | Salt Formation |

| Spiro[indene-1,4'-piperidine] hydrochloride | 1,1-bis(2-dimethylaminoethyl)-3-phenylindene | Pyrolytic cyclization, Hydrogenation | Salt Formation |

Advanced Organic Transformations and Reaction Mechanisms Involving Piperidine Hydrochloride

Piperidine (B6355638) Hydrochloride as a Reagent in Organic Reactions

Piperidine hydrochloride, the hydrochloride salt of the heterocyclic amine piperidine, serves as a versatile reagent and catalyst in a variety of organic transformations. Its utility stems from the acidic proton on the nitrogen atom and the nucleophilic nature of the parent piperidine molecule.

Alkylation Reactions

N-alkylation of piperidine is a fundamental transformation for the synthesis of more complex substituted piperidines. While piperidine itself is the direct nucleophile, piperidine hydrochloride can be used as the starting material, which upon neutralization in situ, or in a preceding step, generates the free amine for subsequent reaction with alkylating agents. The reaction typically involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide or a similar electrophile. The use of a base is often required to scavenge the acid generated during the reaction, especially when starting from the hydrochloride salt.

A variety of alkylating agents can be employed, leading to a diverse range of N-substituted piperidines. These reactions are crucial in the synthesis of pharmaceuticals and other biologically active molecules.

Table 1: Examples of Alkylation Reactions Involving Piperidine

| Alkylating Agent | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkyl bromide/iodide | K₂CO₃ | DMF | N-Alkylpiperidine | Good | sci-hub.se |

| Benzyl (B1604629) chloride | K₂CO₃, KI | DMF | (9S,13S,14S)-3-Methoxy-17-benzylmorphinan | Not specified | acs.org |

| Bromoalkyl ester | Not specified | Not specified | N-substituted piperidine ester | Not specified | thieme-connect.com |

Acylation Reactions

Acylation of piperidine is another key transformation, leading to the formation of amides. Similar to alkylation, piperidine hydrochloride can serve as a precursor to the reactive piperidine. The acylation is typically carried out using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions are fundamental in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients. For instance, the synthesis of N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride involves the acylation of a piperidine derivative. oregonstate.edu The reaction often requires a base to neutralize the hydrochloric acid generated, particularly when acyl chlorides are used as the acylating agent.

Table 2: Examples of Acylation Reactions Involving Piperidine Derivatives

| Acylating Agent | Catalyst/Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Methoxybenzoic acid derivative | Thionyl chloride or Phosphorus pentachloride | Dichloromethane or Dimethylformamide | N-(2-methoxyphenyl)piperidine-4-carboxamide | oregonstate.edu |

| n-Butyric anhydride | Indium powder | None | 4-Aryl-1,4-diacyl piperidine | mdpi.com |

| Oxalyl chloride | Not specified | Not specified | Expected diamide (B1670390) not formed, instead 2,2,6,6-tetramethyl-4-hydroxy piperidine hydrochloride was isolated | nih.gov |

Reductive Amination Strategies

Reductive amination is a powerful method for the formation of C-N bonds and is widely used for the synthesis of substituted amines, including piperidine derivatives. This reaction involves the initial formation of an iminium ion from the reaction of a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. Piperidine hydrochloride can be a source of the piperidine nucleophile. The process can be a "one-pot" reaction, combining the carbonyl compound, the amine (or its salt), and a reducing agent. The synthesis of polyhydroxypiperidines has been achieved through a double reductive amination approach. chemicalbook.com

In some synthetic strategies, piperidine derivatives are synthesized via intramolecular reductive amination cascades. For example, the synthesis of piperidines from furfural (B47365) involves a reaction cascade that includes a reductive amination step. wikipedia.org

Table 3: Examples of Reductive Amination for Piperidine Synthesis

| Carbonyl Compound | Amine Source | Reducing Agent | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Dicarbonyl compound | Ammonium (B1175870) formate | NaBH₃CN | None | Polyhydroxypiperidine | chemicalbook.com |

| Furfural | NH₃ | H₂ | Ru₁CoNP | Piperidine | wikipedia.org |

| Cyclic diol (oxidized to dialdehyde) | Fluorine-containing quaternary ammonium salt | Not specified | Not specified | Fluorine-containing piperidines |

Cu-Catalyzed Addition Reactions

Copper-catalyzed reactions are pivotal in modern organic synthesis. While direct examples of piperidine hydrochloride as a reagent in Cu-catalyzed addition reactions are not extensively documented, piperidine and its derivatives are frequently employed as nucleophiles in such transformations. For instance, 4-piperidone, a derivative of piperidine, can be used as the amine component in the Cu-catalyzed addition of terminal alkynes to C=N electrophiles. This reaction provides access to valuable propargylamine (B41283) building blocks.

Piperidine has also been used as a base in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. acs.org The role of piperidine in these reactions can be multifaceted, acting as a base and potentially as a ligand for the copper catalyst.

Mechanistic Studies of Reactions Catalyzed or Mediated by Piperidine Hydrochloride

Carbene Insertion Mechanisms

Carbene insertion into N-H bonds is a powerful method for the formation of C-N bonds. These reactions are typically catalyzed by transition metals, such as rhodium and copper, which form a metal-carbene intermediate from a diazo compound precursor. In these reactions, piperidine often acts as the substrate, where the carbene inserts into the N-H bond. For example, the reaction of piperidine with ethyl diazoacetate in the presence of a rhodium catalyst leads to the formation of the N-H insertion product.

While piperidine hydrochloride itself is not typically the catalyst, the general mechanism for a metal-catalyzed N-H insertion involving piperidine proceeds as follows:

Formation of the Metal Carbene: The diazo compound reacts with the transition metal catalyst to form a highly reactive metal-carbene intermediate.

Nucleophilic Attack: The nitrogen atom of piperidine attacks the electrophilic carbene carbon of the metal-carbene complex.

Proton Transfer/Reductive Elimination: This leads to the formation of an ylide intermediate. Subsequent proton transfer or reductive elimination releases the N-substituted piperidine product and regenerates the active catalyst.

There is no substantial evidence to suggest that piperidine hydrochloride itself mediates or catalyzes carbene insertion reactions. The primary role in these transformations is played by the transition metal catalyst, which activates the diazo compound towards reaction with the amine.

Wacker-Type Aerobic Oxidative Cyclization

The Wacker-type aerobic oxidative cyclization is a powerful method for the synthesis of nitrogen-containing heterocycles, including the piperidine framework. nih.govnih.gov This transformation typically involves the intramolecular aminopalladation of an alkene followed by subsequent reaction steps. While this process is a key route to synthesizing piperidines, the direct catalytic involvement of piperidine hydrochloride in the Wacker-type cyclization step itself is not extensively detailed in the reviewed literature. The primary focus of existing research is on the palladium catalysts and reaction conditions that enable the formation of the six-membered ring system. nih.gov

For instance, the use of a base-free Pd(DMSO)₂(TFA)₂ catalyst system has been shown to be effective for the Wacker-type aerobic oxidative cyclization of alkenes that have tethered sulfonamides, leading to the formation of various N-heterocycles, including piperidines. nih.govorganic-chemistry.org The mechanism of these aza-Wacker reactions involves several key steps: the formation of a palladium(II)-amidate-alkene intermediate, insertion of the alkene into the Pd-N bond, β-hydride elimination, and finally, catalyst regeneration through aerobic oxidation. nih.gov

Although piperidine hydrochloride's direct role as a reactant or catalyst in this specific cyclization is not explicitly described, the synthesis of the piperidine ring via this advanced method is a notable achievement in organic synthesis. nih.govorganic-chemistry.org

Chemo-, Regio- and Stereoselective Transformations

Piperidine hydrochloride and the broader piperidine structural motif are pivotal in a variety of transformations where selectivity is crucial. These reactions underscore the compound's utility in creating complex molecules with high precision.

One of the most distinct roles for piperidine hydrochloride is as an additive in asymmetric catalysis. Research has demonstrated its effectiveness in the iridium-catalyzed asymmetric hydrogenation of quinoxalines. rug.nl In this context, the addition of piperidine hydrochloride is critical for achieving high conversion rates and excellent enantioselectivity.

A catalyst formed in situ from [Ir(COD)Cl]₂ and the monodentate phosphoramidite (B1245037) ligand (S)-PipPhos, when used with piperidine hydrochloride, yields enantioselectivities of up to 96%. rug.nl This highlights the compound's ability to influence the chiral environment of the catalytic cycle, leading to a highly stereoselective outcome.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Quinoxalines with Piperidine Hydrochloride Additive rug.nl

| Substrate | Catalyst System | Additive | Conversion (%) | Enantioselectivity (% ee) |

|---|---|---|---|---|

| 2-Methylquinoxaline | [Ir(COD)Cl]₂ / (S)-PipPhos | Piperidine hydrochloride | >99 | 92 |

Beyond its role as an additive, piperidine hydrochloride also serves as a reactant in other selective processes, such as the chemoselective reductive amination of carbonyl compounds. chemicalbook.comsigmaaldrich.com

Furthermore, the development of regio- and stereoselective reactions for the synthesis and functionalization of the piperidine ring is a significant area of research. Methodologies have been developed for the palladium-catalyzed C(sp3)–H arylation of piperidine derivatives at the C(4) position with high regio- and stereoselectivity. acs.org These reactions often employ a directing group to control the position of the new carbon-carbon bond, leading to specific cis- or trans-isomers. acs.org

Other advanced methods, such as asymmetric reductive transamination (ART), have been established for the synthesis of chiral piperidines from pyridinium (B92312) salts without the need for chiral catalysts, showcasing high diastereoselectivities. bohrium.com The stereoselective synthesis of piperidine alkaloids and their derivatives has also been achieved with high levels of control by using chiral auxiliaries, such as those derived from carbohydrates, in domino reactions. researchgate.net These examples collectively demonstrate the importance of achieving chemo-, regio-, and stereoselectivity in reactions involving the piperidine scaffold for applications in pharmaceutical and natural product synthesis. bohrium.comnih.gov

Applications As a Versatile Organic Building Block in Advanced Chemical Synthesis

Synthesis of Complex Organic Molecules

Piperidine (B6355638) hydrochloride is a cornerstone in the assembly of complex organic molecules, frequently employed in multicomponent reactions (MCRs) that allow for the efficient construction of highly functionalized piperidine scaffolds in a single step. nih.gov These reactions are of significant importance to the pharmaceutical and biochemical industries for creating libraries of novel compounds. nih.gov

One notable application is in the synthesis of benzofuran-fused piperidines. This is achieved through a double Mannich reaction involving an electron-rich benzofuran (B130515), formaldehyde, and an amine hydrochloride, such as glycine (B1666218) methyl ester hydrochloride, to form a new N-substituted piperidine ring fused to the benzofuran core. rsc.org Mechanistic studies suggest a pathway involving Mannich, retro-Mannich, and nucleophilic substitution reactions. rsc.org

Similarly, piperidine hydrochloride is instrumental in synthesizing γ-tetrahydrocarbolines, which are piperidine-fused indole (B1671886) structures resembling natural alkaloids. rsc.org By reacting 2-methyl indole, formaldehyde, and methyl glycine ester, diverse γ-tetrahydrocarbolines can be produced in excellent yields. rsc.org The compound also serves as a precursor to other valuable building blocks, such as piperidine-4-thiol hydrochloride, further expanding its synthetic utility. cymitquimica.com

| Reaction Type | Starting Materials | Product | Significance |

| Double Mannich Reaction | Benzofuran, Formaldehyde, Amine Hydrochloride | Benzofuran-fused piperidines | Efficient access to complex fused heterocycles. rsc.org |

| Multicomponent Reaction | 2-Methyl Indole, Formaldehyde, Glycine Ester | γ-Tetrahydrocarbolines | Synthesis of natural product-like scaffolds. rsc.org |

Precursors for Bioactive Molecules

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous classes of pharmaceuticals, and piperidine hydrochloride is a key starting material for their synthesis. ontosight.ainih.govresearchgate.net It serves as an intermediate in the production of various drugs, including analgesics and antihistamines. ontosight.ai

Its role as a precursor is evident in the synthesis of (R)-3-amino piperidine derivatives. google.combeilstein-journals.org These chiral amines are critical intermediates for producing dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type II diabetes. google.combeilstein-journals.org Asymmetric synthesis methods, including enzymatic transamination of a piperidone precursor, are employed to obtain the desired enantiomerically pure product. google.combeilstein-journals.org

Furthermore, piperidine hydrochloride is used to prepare N-aminopiperidine hydrochloride, an essential intermediate in the synthesis of Rimonabant, a cannabinoid receptor antagonist. google.com The synthesis involves the nitrosation of piperidine followed by reduction. google.com The benzoylpiperidine fragment, found in a multitude of bioactive compounds, is often introduced using commercially available substituted piperidines, which are themselves derived from piperidine hydrochloride. mdpi.com

The compound is also integral to the development of specific enzyme inhibitors. For instance, piperidine azasugars, synthesized from piperidine precursors, have shown inhibitory activity against glucocerebrosidase (GCase), an enzyme implicated in Gaucher's disease. acs.org Additionally, it is a building block for piperidine nucleoside mimics of Immucillin H, a potent inhibitor of purine (B94841) nucleoside phosphorylase (PNP). mdpi.com

| Bioactive Molecule/Intermediate | Therapeutic Area/Application | Synthetic Role of Piperidine HCl |

| (R)-3-Amino piperidine derivatives | Type II Diabetes (DPP-IV inhibitors) | Precursor for the chiral amine intermediate. google.combeilstein-journals.org |

| N-Aminopiperidine hydrochloride | Obesity, Smoking Cessation (Rimonabant) | Essential intermediate for drug synthesis. google.com |

| Benzoylpiperidine Fragment | Various (privileged structure) | Precursor to the core piperidine structure. mdpi.com |

| Piperidine Azasugars | Gaucher's Disease (GCase inhibitors) | Starting material for the piperidine ring. acs.org |

| Immucillin H Analogues | T-cell mediated diseases (PNP inhibitors) | Precursor for the piperidine-based nucleoside mimics. mdpi.com |

Construction of Macrocyclic Frameworks

Piperidine derivatives are utilized in the construction of large, cyclic molecules known as macrocycles. These structures are of interest in coordination chemistry and materials science due to their unique shapes and ability to bind other molecules. chemicalbook.com

A key application in this area is the synthesis of highly rigid and preorganized bis-bispidine tetraazamacrocycles. chemicalbook.comguidechem.com 4,4-Piperidinediol hydrochloride, a derivative of piperidine, serves as a crucial building block for these complex structures. chemicalbook.com A modular synthesis strategy has been developed that uses N-Boc-N'-allylbispidinone, which is derived from a piperidone precursor. chemicalbook.comnih.gov This approach allows for the independent incorporation of different functional groups into the macrocyclic framework, enabling the fine-tuning of the macrocycle's properties for applications in catalysis and coordination chemistry. chemicalbook.comnih.gov The rigidity and preorganization of these macrocycles lead to enhanced stability and selectivity in chemical reactions. chemicalbook.com

Development of Molecular Rods and Oligopiperidines

Piperidine hydrochloride derivatives are fundamental to the synthesis of "molecular rods," which are rigid, linear macromolecules. chemicalbook.com These structures are promising for applications in nanotechnology as molecular wires or spacers. chemicalbook.com

The synthesis of water-soluble, rigid, rod-like oligopiperidines has been achieved through a strategy of iterative reductive amination. chemicalbook.com This process starts with a protected form of 4,4-piperidinediol hydrochloride. chemicalbook.com The iterative nature of the synthesis allows for the controlled elongation of the oligopiperidine chain. chemicalbook.com NMR and X-ray analysis have shown that these tetrapiperidine structures can equilibrate into their proper, rigid conformations. chemicalbook.com Their well-defined structures and expected resistance to enzymatic degradation make them attractive alternatives to biological oligomers like polyprolines. chemicalbook.com

Enantioenriched Alpha-Substituted Piperidines Synthesis

The synthesis of piperidines with a substituent at the alpha-position in a specific stereochemical orientation (enantioenriched) is of great importance, as these motifs are common in natural products and medicinal compounds. organic-chemistry.orgresearchgate.net

Several advanced methods utilize piperidine-derived starting materials to achieve this:

Continuous Flow Protocol: A rapid and scalable method involves the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow system. This provides enantioenriched α-substituted piperidines with high yields and excellent diastereoselectivities in minutes. organic-chemistry.orgorganic-chemistry.org

Asymmetric Hydrogenation: A powerful technique for synthesizing α-aryl and α-heteroaryl piperidines is the iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts. researchgate.netacs.org This method achieves high levels of enantioselectivity. researchgate.netacs.org DFT calculations have shown that the stereochemical outcome is determined by the initial protonation of an enamine intermediate. researchgate.net A similar Ir-catalyzed hydrogenation of 2-alkyl-pyridines has also been developed to access enantioenriched 2-alkyl piperidines. acs.org

Biomimetic Organocatalytic Synthesis: An asymmetric approach mimicking biological processes involves the Mannich addition reaction of ketones to cyclic imines like Δ1-piperideine. acs.org Δ1-piperideine is prepared from piperidine via N-chlorination and base-mediated elimination of HCl. acs.org This method allows for the direct and asymmetric introduction of the six-membered heterocycle into ketones. acs.org

| Synthetic Method | Key Reagents/Catalysts | Product Type | Key Features |

| Continuous Flow Protocol | N-(tert-butylsulfinyl)-bromoimine, Grignard reagents | α-Substituted piperidines | Rapid, scalable, high diastereoselectivity. organic-chemistry.orgorganic-chemistry.org |

| Asymmetric Hydrogenation | Iridium-catalyst, N-benzylpyridinium salts | α-(Hetero)aryl piperidines | High enantioselectivity. researchgate.netacs.org |

| Biomimetic Organocatalysis | Δ1-piperideine, Ketones, Proline catalyst | 2-Substituted piperidines | Asymmetric Mannich reaction. acs.org |

Medicinal Chemistry and Pharmacological Research of Piperidine Hydrochloride Derivatives

Drug Discovery and Development Initiatives

Piperidine (B6355638) derivatives are a cornerstone of modern drug discovery, with thousands of compounds being investigated in clinical and preclinical studies. mdpi.com The biological properties of these compounds are highly dependent on the type and placement of substituents on the piperidine ring. mdpi.com Their ability to interact with a wide range of biological targets has made them a subject of significant interest in the development of new therapeutic agents. ontosight.airesearchgate.net

Research and development efforts are ongoing to explore the potential of piperidine hydrochloride derivatives in treating a variety of conditions, including neurological disorders and inflammatory diseases. ontosight.ai The hydrochloride salt form is frequently utilized to improve the solubility and stability of these compounds for pharmaceutical applications. ontosight.ai For instance, N-(3-chloropropyl) piperidine HCl is a key reagent in the synthesis of new selective ligands for sigma receptors, dual topoisomerase inhibitors, and CCR5 antagonists for HIV-1. researchgate.net

The development of novel synthetic methods, such as the rhodium-catalyzed synthesis of 3-substituted piperidines and radical cyclization via 1,6-hydrogen atom transfer, has expanded the chemical space available for drug discovery. mdpi.com These advancements allow for the creation of structurally diverse piperidine derivatives with potentially enhanced pharmacological profiles. mdpi.com

A notable example of a piperidine derivative in clinical use is Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. mdpi.com The success of such compounds fuels the continued exploration of the piperidine scaffold in the search for new and improved medicines. researchgate.net

Mechanistic Pharmacology and Receptor Interactions

The therapeutic effects of piperidine hydrochloride derivatives are rooted in their specific interactions with various receptors and enzymes. Understanding these mechanisms at a molecular level is crucial for the rational design of new drugs with improved efficacy and selectivity.

Acetylcholinesterase (AChE) inhibitors are a key class of drugs for treating the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov Donepezil hydrochloride, a piperidine derivative, is a centrally acting, reversible inhibitor of AChE. nih.gov It binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. scispace.com

Kinetic studies of E2020 (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride), the active ingredient in Donepezil, show a mixed type of inhibition. nih.gov The inhibitor dissociation constants for the free enzyme (KI) and the acetyl-enzyme (KI') of E2020 are significantly lower than those of its derivatives and the reference compound tetrahydroaminoacridine (THA), indicating a strong inhibitory effect. nih.gov

The development of new piperidine-based AChE inhibitors continues to be an active area of research. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been synthesized and evaluated. nih.gov One compound from this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was found to be a highly potent AChE inhibitor with an IC50 value of 0.56 nM and showed an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE). nih.gov

NMDA receptor antagonists are a class of drugs that inhibit the action of the N-Methyl-D-aspartate receptor. wikipedia.org Overactivation of these receptors is implicated in excitotoxicity, a process involved in various neurological conditions. nih.gov Piperidine derivatives have been developed as NMDA receptor antagonists, showing potential as analgesics and for the treatment of other central nervous system disorders. google.com

These antagonists can be classified into competitive antagonists that block the glutamate (B1630785) binding site, glycine (B1666218) antagonists that block the co-agonist site, and non-competitive antagonists that block the ion channel. wikipedia.org Some piperidine derivatives act as non-competitive antagonists, binding within the ion channel of the NMDA receptor. nih.govnih.gov For example, certain piperidine derivatives have been found to bind specifically to the NR1/NR2B subtype of the NMDA receptor, which may lead to analgesic effects with fewer side effects. google.com

The development of selective NMDA receptor antagonists is a key area of research, as this selectivity is believed to be crucial for achieving therapeutic benefits while minimizing adverse effects like psychosis. google.com

Dopamine (B1211576) receptors are G protein-coupled receptors that play a crucial role in various functions of the central nervous system. mdpi.com The D4 receptor subtype has emerged as a promising target for treating conditions like glioblastoma and L-DOPA-induced dyskinesia. mdpi.comchemrxiv.org

New piperidine-based ligands have been synthesized as selective D4 receptor antagonists. mdpi.com For example, analogs of 77-LH-28-1 and its 4-benzyl derivative have been developed and evaluated. mdpi.com Radioligand binding studies have shown that some of these derivatives exhibit high affinity and selectivity for the D4 receptor. mdpi.com Functional assays have confirmed their antagonist activity at the D4 receptor. mdpi.com

Furthermore, a series of 4,4-difluoropiperidine (B1302736) ether-based compounds have been discovered as potent D4 receptor antagonists. chemrxiv.org One compound in this series demonstrated exceptional binding affinity (Ki = 0.3 nM) and high selectivity over other dopamine receptor subtypes. chemrxiv.org

Somatostatin is a peptide hormone that regulates various physiological processes through its interaction with five receptor subtypes (sst1-5). nih.gov The sst2 receptor is a key target for the treatment of neuroendocrine tumors and for diagnostic imaging. researchgate.netnih.gov

Non-peptide piperidine derivatives have been developed as potent and selective sst2 receptor agonists. Spiro[indene-1,4'-piperidine] (B1354460) hydrochloride, for instance, acts as a selective non-peptide agonist for the human sst2 receptor. This interaction modulates cellular signaling pathways involved in hormone secretion and cell proliferation. Another compound, L-054,522, binds to human sst2 with high affinity (apparent dissociation constant of 0.01 nM) and is a full agonist. nih.gov

The development of sst2-selective agonists has provided valuable tools for studying the physiological functions of this receptor subtype. nih.gov

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells. researchgate.netacs.org Blocking this receptor represents a key therapeutic strategy for preventing HIV infection. researchgate.net Piperidine-containing compounds have been developed as potent CCR5 inhibitors. researchgate.net

These small-molecule antagonists bind to a hydrophobic pocket within the transmembrane helices of CCR5, altering its conformation and preventing its recognition by the HIV-1 envelope glycoprotein (B1211001) gp120. researchgate.net For example, a series of piperidine-4-carboxamide derivatives have been designed as CCR5 inhibitors, with one compound showing an IC50 value of 0.44 µM against HIV-1. researchgate.net

Another class of piperidine-based inhibitors features a pyrazole-piperidine core. nih.gov These compounds can exhibit dual mechanisms of action, inhibiting both CCR5-mediated viral entry and the viral enzyme reverse transcriptase. nih.gov

Opioid Receptor Affinity

Piperidine hydrochloride derivatives are a significant scaffold in the development of compounds targeting opioid receptors. Research has demonstrated that specific structural modifications to the piperidine ring can yield ligands with high affinity and selectivity for different opioid receptor subtypes, including mu (μ), kappa (κ), and delta (δ).

A notable class of piperidine derivatives, (2S)-1-(arylacetyl)-2-(aminomethyl)piperidines, has been identified as novel and highly selective kappa opioid analgesics. nih.gov Extensive research into their structure-activity relationships revealed that substitutions on the arylacetic moiety are crucial for kappa affinity. nih.gov Specifically, the presence of lipophilic and electron-withdrawing substituents at the para and/or meta positions of the aryl group is required for potent analgesic activity and high kappa receptor affinity. nih.gov Two lead compounds, (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride and (2S)-1-[4-(trifluoromethyl)phenyl]acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride, have demonstrated exceptional potency and selectivity. nih.gov They are among the most potent and selective kappa ligands identified, with Ki values for the kappa receptor of 0.24 nM and 0.57 nM, respectively. nih.gov Their selectivity for the kappa receptor over the mu receptor is remarkably high, with ratios of 6500:1 and 4100:1, respectively. nih.gov

The 4-anilidopiperidine structure, characteristic of fentanyl and its analogs, is a well-established pharmacophore for high-affinity μ-opioid receptor ligands. nih.gov Structure-activity relationship (SAR) studies on fentanyl derivatives confirm that the piperidine ring is essential for this interaction. scielo.br Modifications at various positions on the piperidine ring significantly impact μ-receptor affinity and analgesic activity. For example, methyl substitution at the 3-position or the introduction of axial 4-carboxymethyl or 4-methoxymethyl substituents can sharply increase μ-affinity. nih.gov In contrast, any attempt to make the fentanyl structure more rigid typically leads to a sharp decrease in μ-affinity and activity. nih.gov Some piperidine derivatives have been investigated for their dual-target activity, showing affinity for both sigma-1 receptors (σ1R) and μ-opioid receptors, which may offer new avenues for treating neuropathic pain. mdpi.com

| Compound | Target Receptor | Affinity (Ki) | Selectivity (kappa/mu) | Source |

|---|---|---|---|---|

| (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride | Kappa Opioid | 0.24 nM | 6500:1 | nih.gov |

| (2S)-1-[4-(trifluoromethyl)phenyl]acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride | Kappa Opioid | 0.57 nM | 4100:1 | nih.gov |

Enzyme Inhibition Studies (e.g., Caspase, COX-2)

Piperidine hydrochloride derivatives have been extensively studied as inhibitors of various enzymes, playing a crucial role in the management of several pathological conditions. A significant area of this research focuses on cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.

Several pyrimidine (B1678525) derivatives incorporating a piperidine moiety have been evaluated for their anti-inflammatory effects through COX inhibition. rsc.org In one study, certain pyrimidine-piperidine hybrids were found to suppress the activity of both COX-1 and COX-2 enzymes, thereby inhibiting the production of prostaglandin (B15479496) E2 (PGE2). rsc.org For instance, some derivatives showed IC50 values against COX-2 in the range of 23.8 to 42.1 μM. rsc.org More targeted designs have led to the development of pyrimidine derivatives with potent and selective COX-2 inhibition. One such derivative demonstrated a potent IC50 value of 0.25 μM against COX-2, which was superior to the standard drug celecoxib (B62257) (IC50 = 1.11 μM). rsc.org Another study identified two novel compounds, a benzimidazole (B57391) piperidine derivative and a phenoxy pyridine (B92270) derivative, that exhibited high selectivity for COX-2. researchgate.net These compounds were effective in in-vivo models of inflammation and showed a lack of cytotoxicity, marking them as promising new non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Beyond COX enzymes, piperidine derivatives are prominent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease. Donepezil, a well-known AChE inhibitor, features a 1-benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride structure. nih.gov It is a potent inhibitor with an IC50 value of 5.7 nM for AChE and exhibits a 1250-fold greater selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov The design of new AChE inhibitors often involves modifying the piperidine scaffold to enhance interactions with the enzyme's active site. inca.gov.br

Other enzyme targets for piperidine derivatives include:

Tyrosinase : Benzylpiperidine amides have been reported as tyrosinase inhibitors, which are relevant for conditions involving melanin (B1238610) overproduction. Molecular docking studies suggest that hydrophobic benzyl (B1604629) groups contribute to higher potency. butantan.gov.br

Soluble Epoxide Hydrolase (sEH) : Potent non-urea amide inhibitors of sEH have been developed from a piperidine scaffold, representing a novel approach for creating vasodilatory and anti-inflammatory drugs. researchgate.net

Cholesterol 24-hydroxylase (CH24H) : A 4-benzyl-4-hydroxypiperidin-1-yl)(2,4′-bipyridin-3-yl)methanone, known as soticlestat (B610926) (TAK-935), was identified as a highly potent and selective CH24H inhibitor with an IC50 of 7.4 nM. researchgate.net

| Compound Class/Name | Enzyme Target | Inhibitory Concentration (IC50) | Selectivity | Source |

|---|---|---|---|---|

| Pyrimidine-pyridine hybrid (Compound 29) | COX-2 | 0.25 μM | More potent than Celecoxib | rsc.org |

| Donepezil (E2020) | AChE | 5.7 nM | 1250-fold over BuChE | nih.gov |

| Soticlestat (TAK-935) | CH24H | 7.4 nM | Highly selective | researchgate.net |

| Benzimidazole piperidine derivative (Compound 1) | COX-2 | Not specified | High selectivity vs. COX-1 | researchgate.net |

Interaction with Other Biological Targets (e.g., Enzymes, Proteins)

The structural versatility of the piperidine ring allows its derivatives to interact with a wide array of biological targets beyond opioid receptors and specific enzymes like COX-2 and AChE. researchgate.net These interactions are fundamental to their diverse pharmacological activities. The piperidine scaffold can engage in various noncovalent interactions with proteins, which often leads to improved pharmacokinetic and pharmacodynamic properties. researchgate.net

Key biological targets include:

Monoamine Transporters : Piperidine-based analogs of cocaine have been synthesized and evaluated for their ability to inhibit the reuptake of dopamine (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) at their respective transporters (DAT, SERT, NET). acs.org Modifications to the nitrogen atom and other substituents on the piperidine ring can modulate the potency and selectivity for these transporters. For instance, N-demethylation of certain trans-(+)-3α-piperidine-based ligands enhances activity at SERT and NET. acs.org

Muscarinic Receptors : Piperidinyl piperidine analogs have been designed as potent and highly selective antagonists for the M2 muscarinic receptor, with over 100-fold selectivity against M1 and M3 subtypes. nih.gov These compounds have been shown to increase acetylcholine release in the brain, suggesting potential therapeutic applications. nih.gov

Sigma Receptors (σR) : Some piperidine derivatives exhibit high affinity for sigma receptors, often in addition to other targets like histamine (B1213489) H3 receptors. acs.org Certain piperazine (B1678402) and piperidine derivatives have been identified as high-affinity histamine H3 and σ1 receptor antagonists. acs.org This dual activity is being explored for the development of novel analgesics, as σ1R antagonism is known to enhance opioid-induced pain relief. acs.org

Dopamine D4 Receptors : Piperidine-based ligands have been developed as potent and selective antagonists for the dopamine D4 receptor. mdpi.com Analogs of the muscarinic agonist 77-LH-28-1, which also possess a piperidine structure, were found to be highly selective D4R ligands, presenting potential alternatives for treating conditions like glioblastoma. mdpi.com

General Protein Interactions : The piperidine ring's ability to adopt specific conformations allows it to fit into protein binding sites. scbt.com The presence of substituents can introduce steric hindrance or new bonding opportunities, such as hydrogen bonding, which influences the compound's affinity and selectivity for a target protein. scbt.comontosight.ai For example, sulfonyl groups on a piperidine derivative can participate in hydrogen bonding that is crucial for interaction with target proteins. ontosight.ai

Structure-Activity Relationship (SAR) Studies of Piperidine Hydrochloride Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of piperidine hydrochloride analogs influences their biological activity. researchgate.net These studies involve systematic modifications of the piperidine scaffold and its substituents to map the chemical features required for affinity, potency, and selectivity at a given biological target. nih.govnih.gov

The piperidine ring itself is considered a valuable scaffold in drug design due to its structural flexibility and its presence in numerous pharmaceuticals and natural alkaloids. researchgate.netnih.gov SAR studies have been crucial in optimizing piperidine derivatives for a wide range of targets, including enzymes, G-protein coupled receptors, and transporters. researchgate.netresearchgate.net For example, in the development of acetylcholinesterase inhibitors like Donepezil, SAR studies revealed that replacing a 2-isoindoline moiety with an indanone moiety could be done without a major loss of potency. nih.gov Similarly, in the pursuit of kappa opioid analgesics, SAR analysis of 1-(arylacetyl)-2-(aminomethyl)piperidine derivatives established that electron-withdrawing and lipophilic substituents on the arylacetic part are essential for high affinity and activity. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of piperidine hydrochloride analogs is profoundly influenced by the nature and position of substituents on both the piperidine ring and its appended functional groups. rsc.orgacs.org

Key findings from SAR studies on substituent modifications include:

N-Substituents : The group attached to the piperidine nitrogen is critical for activity at many targets. In studies of cocaine analogs targeting monoamine transporters, replacing the N-methyl group with larger N-alkyl or N-phenylalkyl groups generally decreased potency at the dopamine transporter (DAT) while increasing it at the serotonin transporter (SERT). acs.org The introduction of polar groups into the N-substituent often led to a loss of activity at both DAT and SERT. acs.org

Aryl Group Substituents : For 1-(arylacetyl)-2-(aminomethyl)piperidine derivatives acting as kappa opioid agonists, substituents on the aryl ring are paramount. A quantitative SAR study indicated that electron-withdrawing and lipophilic groups in the para and/or meta positions are necessary for good analgesic activity and kappa affinity. nih.gov This led to the identification of 3,4-dichloro and 4-trifluoromethyl substituted compounds as highly potent and selective ligands. nih.gov

Substituents on the Piperidine Ring : In the case of 4-anilidopiperidines (fentanyl analogs), substitution directly on the piperidine ring dramatically alters μ-opioid receptor affinity. nih.gov A methyl group at the C-3 position or an axial carboxymethyl group at the C-4 position sharply increases affinity and activity. nih.gov

Modifications of Linking Chains : The length and nature of chains linking the piperidine ring to other pharmacophoric elements are also important. For fentanyl analogs, altering the length of the ethylene (B1197577) chain that connects the piperidine ring to the benzene (B151609) ring reduces analgesic effects. scielo.br For newly designed anti-HIV piperidine-linked amino-triazine derivatives, the introduction of polar hydrophilic groups like a pyridyl group in place of a phenyl group was found to be beneficial for anti-HIV-1 activity. kuleuven.be

| Compound Series | Modification | Impact on Biological Activity | Target | Source |

|---|---|---|---|---|

| Piperidine-based Cocaine Analogs | N-demethylation | Improved activity at SERT and NET | Monoamine Transporters | acs.org |

| Piperidine-based Cocaine Analogs | Replacement of N-methyl with N-phenylalkyl | Decreased DAT activity, increased SERT activity | Monoamine Transporters | acs.org |

| (2S)-1-(arylacetyl)-2-(aminomethyl)piperidines | Electron-withdrawing/lipophilic group on aryl ring (para/meta) | Required for good analgesic activity and kappa affinity | Kappa Opioid Receptor | nih.gov |

| Fentanyl Analogs | Methyl substitution at piperidine C-3 position | Sharp increase in μ-affinity and activity | Mu Opioid Receptor | nih.gov |

| Fentanyl Analogs | Axial 4-carboxymethyl substituent on piperidine | Sharp increase in μ-affinity and activity | Mu Opioid Receptor | nih.gov |

Conformational Analysis and Bioactivity Correlation

The three-dimensional shape, or conformation, of piperidine hydrochloride analogs is a critical determinant of their biological activity. The piperidine ring typically adopts a chair conformation, and the orientation (axial or equatorial) of its substituents can significantly affect how the molecule binds to its biological target. nih.govresearchgate.net

Computational studies and NMR analysis are key tools for determining the preferred conformation of these molecules and correlating it with their bioactivity. nih.govnih.gov For the highly selective kappa opioid analgesics of the (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine class, the active conformation of the pharmacophore was defined by a specific torsional angle (N1C2C7N8) of 60°. nih.gov In the case of fentanyl analogs, SAR studies suggest that the chair conformation of the six-membered piperidine ring is ideal for interaction with the μ-opioid receptor. scielo.br

The introduction of fluorine atoms can significantly alter the conformational preferences of the piperidine ring. nih.govd-nb.info Studies on fluorinated piperidines have shown a preference for the fluorine atom to adopt an axial position, a phenomenon influenced by factors like charge-dipole interactions, hyperconjugation, and solvent polarity. researchgate.netd-nb.info This conformational control can be exploited in drug design; for example, computational studies showed that fluorination could be used to tune the conformational behavior of 4-methylpiperidine (B120128) analogues. d-nb.info By locking the molecule into a specific, more active conformation, potency and selectivity can be enhanced. NMR analysis of synthesized piperidine nucleosides confirmed they adopted the desired conformation with equatorially oriented nucleobases, which is a requirement to mimic their target structures. nih.gov

Design of Analogs with Enhanced Potency and Selectivity

The rational design of novel piperidine hydrochloride analogs with improved potency and selectivity is a primary goal in medicinal chemistry. This process integrates SAR data, conformational analysis, and computational modeling to guide the synthesis of new compounds with optimized properties. nih.govkuleuven.be

Examples of successful design strategies include:

Selective Receptor Antagonists : Researchers have designed and synthesized piperidinyl piperidine analogs to be highly potent and selective M2 muscarinic receptor antagonists, achieving over 100-fold selectivity against related M1 and M3 subtypes. nih.gov Similarly, by modifying the linker length and terminal groups of known ligands, new piperidine derivatives were developed as potent and selective dopamine D4 receptor antagonists. mdpi.com

Targeted Enzyme Inhibitors : Structure-based drug design has led to potent and selective inhibitors for various enzymes. Starting from a hit compound, optimization of 4-arylpyridine derivatives led to the discovery of soticlestat, a highly potent (IC50 = 7.4 nM) and selective inhibitor of cholesterol 24-hydroxylase (CH24H). researchgate.net In another example, piperidine and piperazine derivatives were designed to be potent and selective inhibitors of autotaxin, an enzyme implicated in cancer, which could allow for lower therapeutic doses and fewer side effects. epo.org

Overcoming Drug Resistance : In the field of anti-HIV research, a novel series of piperidine-linked amino-triazine derivatives were designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). kuleuven.be This design effort yielded compounds with excellent activity against wild-type HIV-1 (EC50 as low as 4.61 nM) and, importantly, high activity against drug-resistant mutant strains. kuleuven.be

High-Selectivity Opioid Ligands : The design of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives was guided by SAR and computational studies to create novel kappa opioid analgesics. nih.gov This led to compounds with nanomolar potency and exceptionally high selectivity (up to 6500-fold) for the kappa receptor over the mu receptor. nih.gov

Therapeutic Research Areas

The inherent versatility of the piperidine scaffold has led to its exploration in a multitude of therapeutic areas. Researchers have modified the basic piperidine structure to target a wide array of biological receptors and enzymes, leading to promising findings in various fields of pharmacological research.

Piperidine hydrochloride derivatives are a significant focus of research for neurological and central nervous system (CNS) disorders, particularly in the context of neurodegenerative diseases like Alzheimer's. benthamdirect.comnih.gov A primary strategy in this area is the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—which helps to maintain levels of the neurotransmitter acetylcholine in the brain. encyclopedia.pub

Research has shown that the N-benzylpiperidine moiety is a crucial structural element for effective binding to the catalytic site of AChE. encyclopedia.pub Structure-activity relationship (SAR) studies have been extensively conducted to optimize the potency and selectivity of these inhibitors. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov It was discovered that substituting the benzamide (B126) with a bulky group at the para position significantly increased activity. nih.gov Further enhancement was observed upon introducing an alkyl or phenyl group on the benzamide nitrogen. nih.gov One of the most potent compounds identified from this series was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which exhibited an IC50 value of 0.56 nM for AChE and showed 18,000 times greater affinity for AChE over BuChE. nih.gov

In another study extending these findings, researchers found that replacing the 2-isoindoline moiety in a related potent inhibitor with an indanone moiety resulted in derivatives with comparable potency. nih.gov This led to the development of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a highly potent AChE inhibitor with an IC50 of 5.7 nM and a 1250-fold selectivity for AChE over BuChE. nih.gov

The investigation into naturally occurring piperidine alkaloids has also yielded promising results. The semi-synthetic derivative, (–)-3-O-acetyl-cassine hydrochloride, was found to be a more potent AChE inhibitor than its homolog, (–)-3-O-acetyl-spectaline hydrochloride (IC50 = 7.32 µM), suggesting that the size of the side chain influences inhibitory potential. scielo.br These findings highlight that piperidine derivatives act as promising AChE inhibitors, a key therapeutic approach for neurodegenerative disorders like Parkinson's and Alzheimer's disease. ufla.br

Table 1: Research Findings on Piperidine Derivatives in Neurological Research

| Compound/Derivative Class | Research Focus | Key Findings | Citations |

|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) Inhibition | Highly potent inhibitor with IC50 = 0.56 nM; 18,000-fold selectivity for AChE over BuChE. | nih.gov |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) Inhibition | Potent inhibitor with IC50 = 5.7 nM; 1250-fold selectivity for AChE over BuChE. | nih.gov |

| N-benzyl-piperidine derivatives (Compound 4a) | Dual AChE/BuChE Inhibition | Acted as a potent dual inhibitor with IC50 values of 2.08 µM (AChE) and 7.41 µM (BuChE). | nih.gov |

| (–)-3-O-acetyl-cassine hydrochloride | Acetylcholinesterase (AChE) Inhibition | Identified as a potent AChE inhibitor; side chain size affects inhibitory potential. | scielo.br |

The piperidine scaffold is integral to the development of compounds with anti-inflammatory and analgesic properties. researchgate.netpjps.pk Research has explored various derivatives for their ability to alleviate pain and inflammation.

In one study, synthetic quaternary salts of alkyl piperidines reacted with different phenacyl bromides were investigated for analgesic activity. pjps.pk Several of these compounds showed a significant and more potent analgesic effect with a longer duration of action when compared to the standard drug, pethidine. pjps.pk Another investigation focused on derivatives of 4-(4'-bromophenyl)-4-piperidinol. researchgate.net The parent compound and two of its phenacyl derivatives, PD3 and PD5, demonstrated highly significant analgesic effects. researchgate.net

The anti-inflammatory potential has also been evaluated. A study on phenacyl halide derivatives of piperidine-4-carboxamide found that the α-chloro and α-bromo derivatives exhibited potent anti-inflammatory effects, comparable to acetylsalicylic acid, in a carrageenan-induced rat paw edema model. researchgate.net This suggests that the inhibition of prostaglandins (B1171923) may be a possible mechanism for this effect. researchgate.net Additionally, research into sulfonamide derivatives containing a piperidine moiety has yielded compounds with anti-inflammatory and analgesic activities equipotent to the reference drug celecoxib, while also showing a safer gastrointestinal profile. nih.gov

Table 2: Research Findings on Piperidine Derivatives in Anti-Inflammatory and Analgesic Research

| Compound/Derivative Class | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Alkyl piperidine quaternary salts | Analgesic Activity | Showed varying degrees of analgesic activity, with some compounds being more potent and longer-acting than pethidine. | pjps.pk |

| 4-(4'-bromophenyl)-4-piperidinol derivatives (PD3, PD5) | Analgesic & Anti-platelet Activity | Exhibited significant analgesic effects. PD5 was the most active anti-platelet agent with an IC50 of 0.06 mM. | researchgate.net |

| Phenacyl halide derivatives of piperidine-4-carboxamide | Anti-inflammatory Activity | α-chloro and α-bromo derivatives showed potent anti-inflammatory effects comparable to acetylsalicylic acid. | researchgate.net |

Piperidine and its derivatives, including the natural alkaloid piperine (B192125), are being actively investigated for their anticancer properties. researchgate.netresearchgate.net These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. researchgate.net

For example, piperlongumine (B1678438), a natural product containing a dihydropyridinone moiety, has demonstrated significant anticancer activity. rsc.org Structure-activity relationship studies of piperlongumine analogs revealed that the cytotoxicity is influenced by the position of substituents rather than their electronic effects. rsc.org Research has shown that piperine can induce apoptosis in lung cancer cells (A549) by increasing the Bax/Bcl-2 ratio and activating caspases, and it can also inhibit the PI3K/Akt/GSK3β signaling pathway in ovarian cancer cells. frontiersin.org